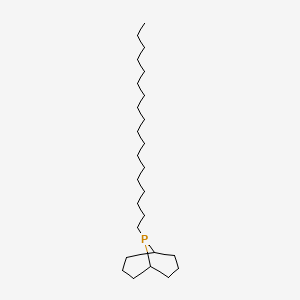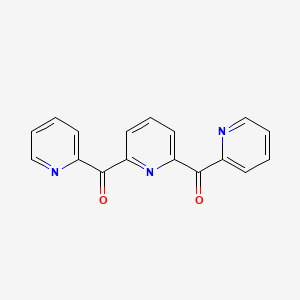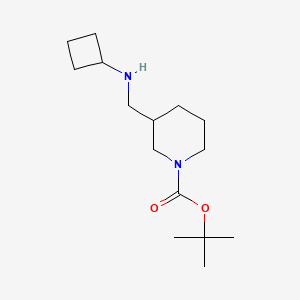
4'-Fluoro-2-(trifluoromethoxy)biphenyl-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Fluoro-2-(trifluoromethoxy)biphenyl-5-amine is an organic compound that features both fluorine and trifluoromethoxy groups. These functional groups are known for their unique chemical properties, such as high electronegativity and stability, which make them valuable in various fields of research and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-2-(trifluoromethoxy)biphenyl-5-amine can be achieved through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include mild temperatures and the use of a base, such as potassium carbonate, to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Suzuki-Miyaura coupling reaction, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of more efficient catalysts and reaction conditions tailored to large-scale production .
化学反应分析
Types of Reactions
4’-Fluoro-2-(trifluoromethoxy)biphenyl-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions can vary widely, but often involve the use of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
科学研究应用
4’-Fluoro-2-(trifluoromethoxy)biphenyl-5-amine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4’-Fluoro-2-(trifluoromethoxy)biphenyl-5-amine involves its interaction with specific molecular targets and pathways. The compound’s fluorine and trifluoromethoxy groups can influence its binding affinity and selectivity for these targets, potentially leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-Fluoro-5-(trifluoromethoxy)aniline: Shares similar functional groups and can be used in similar applications.
3,5-Difluoro-3’-(trifluoromethoxy)biphenyl-4-amine:
Uniqueness
4’-Fluoro-2-(trifluoromethoxy)biphenyl-5-amine is unique due to its specific arrangement of functional groups, which can confer distinct chemical and biological properties. This uniqueness can make it particularly valuable in certain research and industrial applications .
属性
分子式 |
C13H9F4NO |
|---|---|
分子量 |
271.21 g/mol |
IUPAC 名称 |
3-(4-fluorophenyl)-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C13H9F4NO/c14-9-3-1-8(2-4-9)11-7-10(18)5-6-12(11)19-13(15,16)17/h1-7H,18H2 |
InChI 键 |
IRZKUENLJGMPCY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)N)OC(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-Methylphenyl)sulfanyl]benzoic acid](/img/structure/B12066166.png)

![(2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine](/img/structure/B12066172.png)


![Phosphonothioic acid, ethyl-, O-[2-(3-chloro-4-methylphenyl)-6-phenyl-4-pyrimidinyl] O-ethyl ester](/img/structure/B12066186.png)


![3-Cbz-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B12066220.png)


![Ethyl 2-[(2-bromophenyl)sulfanyl]benzoate](/img/structure/B12066238.png)


